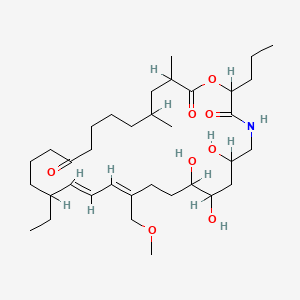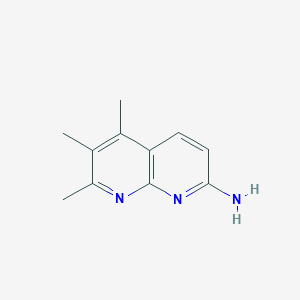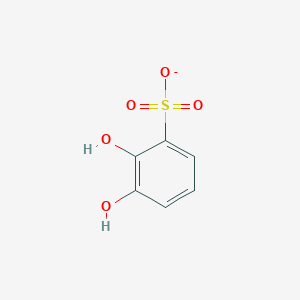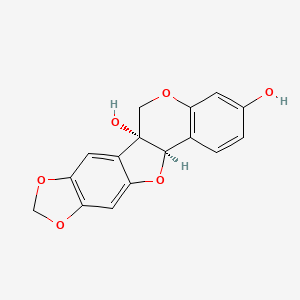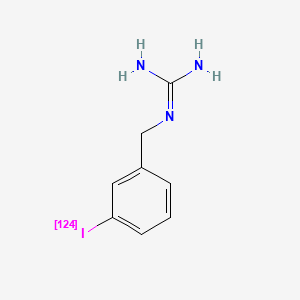
Iobenguane i-124
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iobenguane I-124 is a radioconjugate composed of the positron-emitting radioisotope iodine I 124 labeled to iobenguane, the synthetic aralkylguanidine analogue of the neurotransmitter norepinephrine (NE), with potential diagnostic imaging applications upon positron emitting tomography (PET) or computed tomography (CT). Upon administration, iobenguane I-124 is taken up and accumulates in the granules of adrenal medullary chromaffin cells and in the pre-synaptic granules of adrenergic neurons in a manner almost identical with that of NE. In turn, tumor cells can be imaged upon PET or CT.
科学的研究の応用
Evolution and Expansion of Applications Iobenguane, also known as metaiodobenzylguanidine (MIBG), has seen significant evolution in its applications over more than 25 years of experimental and clinical use. Initially developed for imaging adrenal medulla diseases, its application quickly expanded to include a wide range of tumors of neural crest origin due to its selective uptake and retention by these tumors. This expansion of use also led to exploration into the therapeutic potential of Iobenguane I-124, particularly with its high uptake in neuroendocrine tumors. Beyond oncology, Iobenguane has found new applications in cardiology, particularly in the assessment of cardiac sympathetic neuronal activity through MIBG scintigraphy, highlighting its importance in both diagnosing and understanding various heart conditions (Rufini & Shulkin, 2008).
Cardiology Applications In the field of cardiology, Iodine-123-metaiodobenzylguanidine (123I-MIBG) scintigraphy has been recognized as a valuable tool for evaluating the need for implantable cardioverter defibrillators (ICD) and assessing the response to cardiac resynchronization therapy (CRT) in heart failure patients. The technique provides insights into the functional status of the cardiac sympathetic nervous system, which plays a critical role in the pathophysiology of heart failure. The ability of 123I-MIBG scintigraphy to predict which patients may benefit most from ICD implantation or CRT represents a significant advance in personalized medicine for heart failure management (Stefanelli, Treglia, & Giordano, 2012).
Oncology and Neuroblastoma Treatment Iobenguane's role in oncology, specifically in the diagnosis and treatment of neuroblastoma, cannot be overstated. Its ability to mimic norepinephrine allows for the selective targeting of neuroendocrine cells, making it a potent diagnostic and therapeutic tool. High-dose Iobenguane I-124 treatments have been developed for advanced stages of neuroblastoma, illustrating the compound's adaptability and effectiveness in managing difficult-to-treat cancers. This therapeutic application underscores the importance of understanding the underlying mechanisms of Iobenguane uptake and storage in neuroblastoma cells, which has guided the development of optimized treatment protocols (Bruchelt et al., 1995).
Further Insights and Developments Research into the pharmacokinetics, biodistribution, and dosimetry of radioiodinated metaiodobenzylguanidine has provided further insights into improving the efficacy and safety of Iobenguane-based therapies. This includes exploring drug interactions, understanding cytotoxic effects, and improving whole-body dosimetry for treatment planning. Such developments are crucial for enhancing the effectiveness of Iobenguane I-124 therapies and reducing potential side effects, making treatments more personalized and patient-friendly (Wafelman, Hoefnagel, Maes, & Beijnen, 1994).
特性
CAS番号 |
119159-02-3 |
|---|---|
製品名 |
Iobenguane i-124 |
分子式 |
C8H10IN3 |
分子量 |
272.09 g/mol |
IUPAC名 |
2-[(3-(124I)iodanylphenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-3 |
InChIキー |
PDWUPXJEEYOOTR-JMWSGNKWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[124I])CN=C(N)N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
正規SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



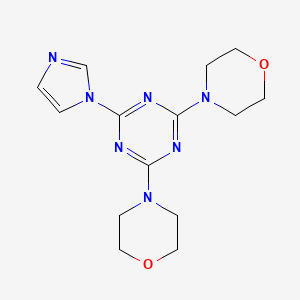

![5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1242881.png)
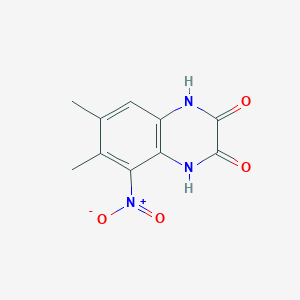
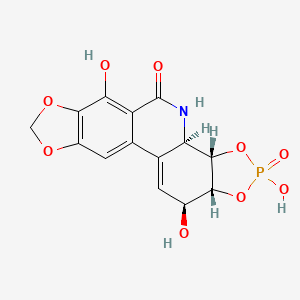
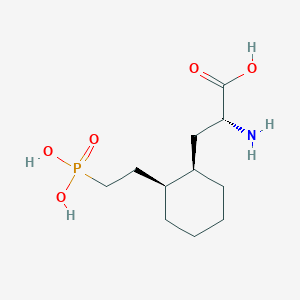

![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)
![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
